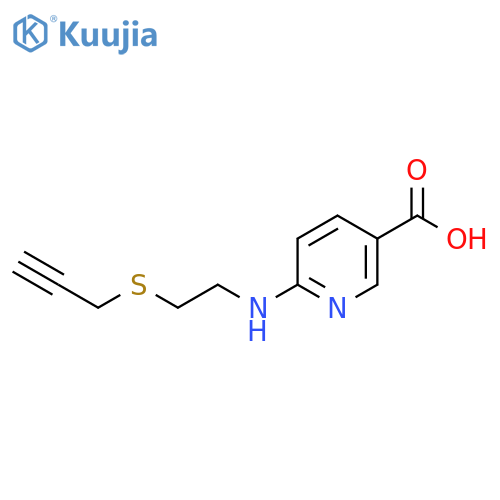

Cas no 1697527-10-8 (6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid)

1697527-10-8 structure

商品名:6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid

6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1449357

- 6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid

- 1697527-10-8

- 6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid

-

- インチ: 1S/C11H12N2O2S/c1-2-6-16-7-5-12-10-4-3-9(8-13-10)11(14)15/h1,3-4,8H,5-7H2,(H,12,13)(H,14,15)

- InChIKey: BEGMYQVFDMHUQM-UHFFFAOYSA-N

- ほほえんだ: S(CC#C)CCNC1C=CC(C(=O)O)=CN=1

計算された属性

- せいみつぶんしりょう: 236.06194880g/mol

- どういたいしつりょう: 236.06194880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 87.5Ų

6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1449357-2500mg |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 2500mg |

$1509.0 | 2023-09-29 | ||

| Enamine | EN300-1449357-100mg |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 100mg |

$678.0 | 2023-09-29 | ||

| Enamine | EN300-1449357-10000mg |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 10000mg |

$3315.0 | 2023-09-29 | ||

| Enamine | EN300-1449357-2.5g |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 2.5g |

$1848.0 | 2023-06-06 | ||

| Enamine | EN300-1449357-0.05g |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 0.05g |

$792.0 | 2023-06-06 | ||

| Enamine | EN300-1449357-10.0g |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 10g |

$4052.0 | 2023-06-06 | ||

| Enamine | EN300-1449357-0.1g |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 0.1g |

$829.0 | 2023-06-06 | ||

| Enamine | EN300-1449357-500mg |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 500mg |

$739.0 | 2023-09-29 | ||

| Enamine | EN300-1449357-250mg |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1449357-0.25g |

6-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}pyridine-3-carboxylic acid |

1697527-10-8 | 0.25g |

$867.0 | 2023-06-06 |

6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1697527-10-8 (6-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-3-carboxylic acid) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬